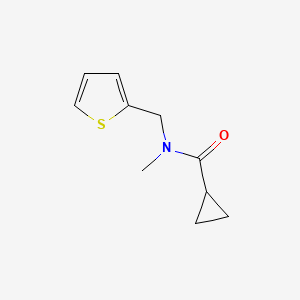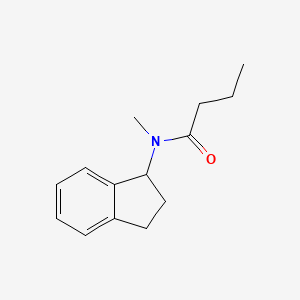
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide, also known as 3F-Phenmetrazine, is a novel designer drug that has been gaining popularity in the research community. It belongs to the phenylmorpholine class of drugs and is structurally similar to the well-known stimulant drug, phenmetrazine. 3F-Phenmetrazine has been found to have potent psychostimulant effects, making it a promising candidate for research in the field of pharmacology.
Wirkmechanismus
The exact mechanism of action of 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, leading to increased arousal, alertness, and euphoria. It may also inhibit the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine has been found to have several biochemical and physiological effects. It increases heart rate and blood pressure, leading to increased cardiovascular activity. It also increases body temperature and can cause sweating and dehydration. In addition, it can cause appetite suppression and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine in lab experiments is its potent psychostimulant effects. It can be used to investigate the effects of stimulant drugs on behavior, cognition, and neurotransmitter levels. However, its limitations include its potential for abuse and its lack of specificity for certain neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of interest is its potential as a tool for studying the role of dopamine and norepinephrine in the brain. Further research is needed to fully understand the effects and potential applications of 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine.
Synthesemethoden
The synthesis of 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine involves the reaction of 3-fluorobenzaldehyde with N-methylphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with thiophen-2-ylmethyl chloride to produce 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine has been the subject of several scientific studies, with researchers investigating its potential as a psychostimulant drug. One study found that 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine increased locomotor activity in mice, indicating its potential as a stimulant drug. Another study found that 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine increased dopamine and norepinephrine levels in the brain, further supporting its potential as a psychostimulant drug.
Eigenschaften
IUPAC Name |
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(9-12-6-3-7-17-12)13(16)10-4-2-5-11(14)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWXGXICNFTPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)


![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)



![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
